cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
cis-3-Amino-tetrahydropyran-4-carboxylic acid: is a chemical compound with the molecular formula C6H11NO3 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins under acidic conditions to form the tetrahydropyran ring . Subsequent functionalization steps introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for cis-3-Amino-tetrahydropyran-4-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the hydroalkoxylation and functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-tetrahydropyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
cis-3-Amino-tetrahydropyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Amino-tetrahydropyran-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid
- trans-3-Amino-tetrahydropyran-4-carboxylic acid
- 3-Amino-tetrahydrofuran-4-carboxylic acid
Comparison: cis-3-Amino-tetrahydropyran-4-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Compared to its trans isomer, the cis configuration may result in different binding affinities and biological activities .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S,4S)-3-aminooxane-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
XUEHMQSNKIZXQK-CRCLSJGQSA-N |
Isomeric SMILES |
C1COC[C@H]([C@H]1C(=O)O)N |
Canonical SMILES |
C1COCC(C1C(=O)O)N |
Origin of Product |
United States |
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